

Amonabactin T Outer Membrane Receptor FstC: A Technical Guide

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Compound of Interest

Compound Name: *amonabactin T*

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Introduction

Iron is an essential nutrient for most living organisms, playing a critical role in various cellular processes. In pathogenic bacteria, the acquisition of iron from the host environment is a key virulence factor. To overcome the low bioavailability of iron, many bacteria synthesize and secrete high-affinity iron chelators called siderophores. *Aeromonas salmonicida*, a significant pathogen in fish, produces a group of catecholate siderophores known as amonabactins to scavenge iron. The transport of ferri-amonabactin complexes across the outer membrane is a crucial step in iron acquisition and is mediated by a specific TonB-dependent outer membrane receptor, FstC. This technical guide provides an in-depth overview of the FstC receptor, including its function, ligand specificity, the mechanism of transport, and relevant experimental protocols.

FstC: The Amonabactin Receptor

FstC is an outer membrane protein identified as the primary receptor for ferric-amonabactin complexes in *Aeromonas salmonicida*.^[1] It belongs to the family of TonB-dependent transporters (TBDTs), which are characterized by their reliance on the inner membrane TonB-ExbB-ExbD complex to energize the transport of substrates against a concentration gradient.^[2] The *fstC* gene is located within the amonabactin biosynthesis and transport gene cluster, highlighting its dedicated role in this iron uptake system.^[1]

Ligand Specificity and Plasticity

Aeromonas salmonicida produces four main forms of amonabactin: P750, T789, P693, and T732. These variants differ in the length of the linker between the two iron-binding catecholamide units. FstC exhibits a remarkable degree of ligand plasticity, capable of recognizing and transporting all four natural amonabactin forms. However, it displays a preference for biscatecholate siderophores with a longer linker of 15 atoms (P750 and T789) over those with a shorter 12-atom linker (P693 and T732).^[1] This preference translates to more efficient growth promotion of *A. salmonicida* under iron-limited conditions when supplemented with the longer amonabactin forms.^{[1][3]}

Interestingly, studies with synthetic amonabactin analogues have shown that the terminal phenylalanine or tryptophan residues are not essential for recognition by FstC, further underscoring the receptor's plasticity.^[1] This characteristic makes FstC an attractive target for the development of "Trojan horse" antibiotics, where antimicrobial agents are conjugated to siderophore analogues to facilitate their entry into the bacterial cell.^[1]

Quantitative Data on Amonabactin Transport

While detailed kinetic parameters for the FstC-amonabactin interaction are not extensively documented in the public literature, growth promotion assays provide semi-quantitative insights into the efficiency of transport for different amonabactin analogues.

Amonabactin Analogue	Linker Length (atoms)	Relative Growth Promotion Efficiency
P750	15	++++ (Highest)
T789	15	+++
P693	12	++
T732	12	++
Analogue 7 (no Phe)	15	++
Analogue 8 (no Trp)	15	++
Monocatecholate Analogues	N/A	- (No activity)

Table 1: Relative growth promotion of an *A. salmonicida* FstC(+) strain by different amonabactin forms and synthetic analogues under iron-limiting conditions. The number of '+' symbols indicates the relative efficiency of growth promotion, with '++++' being the highest and '-' indicating no growth promotion. Data is inferred from growth curves presented in Rey-Varela et al., 2019.[1][3]

It has been noted that the amonabactin receptor in the related species *Aeromonas hydrophila* exhibits a relatively low affinity (a high dissociation constant, K_d) for its substrate compared to other well-characterized siderophore receptors like FepA in *E. coli*. [4]

Predicted Structure of FstC

As of the last update, an experimentally determined crystal structure for FstC has not been deposited in the Protein Data Bank (PDB). However, a predicted structure can be generated using advanced computational tools like AlphaFold. The predicted structure of FstC from *Aeromonas salmonicida* (UniProt accession number can be used to retrieve the specific prediction) reveals the canonical architecture of a TonB-dependent transporter: a 22-stranded β -barrel that traverses the outer membrane and a globular N-terminal plug domain that occludes the barrel. The extracellular loops are presumed to be involved in the initial binding of the ferri-amonabactin complex, while the periplasmic N-terminal region contains the conserved "TonB box" motif essential for interaction with the TonB protein.

Signaling and Transport Pathway

The transport of ferri-amonabactin across the outer membrane via FstC is an active process that relies on the proton motive force of the inner membrane, transduced by the TonB-ExbB-ExbD complex.

Ferri-**Amonabactin T** transport pathway.

Experimental Protocols

Detailed, validated protocols specifically for FstC are not readily available. However, based on established methods for other TonB-dependent siderophore receptors, the following experimental workflows can be adapted.

Overexpression and Purification of FstC

This protocol describes a general approach for the overexpression of FstC in *E. coli* and its subsequent purification.

Workflow for FstC purification.

Methodology:

- **Cloning:** The *fstC* gene from *A. salmonicida* is PCR amplified and cloned into a suitable expression vector, often containing an N- or C-terminal polyhistidine tag for purification.
- **Transformation and Expression:** The expression vector is transformed into a suitable *E. coli* strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG).
- **Cell Lysis and Membrane Isolation:** Cells are harvested and lysed. The total membranes are then isolated from the soluble fraction by ultracentrifugation.
- **Solubilization:** The membrane pellet is resuspended in a buffer containing a mild detergent (e.g., lauryldimethylamine N-oxide (LDAO) or n-dodecyl- β -D-maltoside (DDM)) to solubilize the membrane proteins.
- **Chromatography:** The solubilized protein is first purified by immobilized metal affinity chromatography (IMAC) using the His-tag. This is followed by size-exclusion chromatography (SEC) to further purify the protein and exchange the detergent if necessary.

In Vitro Ligand Binding Assay

This protocol outlines a method to assess the binding of **amonabactin T** to purified FstC.

Methodology:

- **Preparation of Ligand:** **Amonabactin T** is purified from *A. salmonicida* culture supernatants or chemically synthesized. For quantitative assays, radiolabeled **amonabactin T** (e.g., with ^3H or ^{14}C) would be required.
- **Binding Reaction:** Purified FstC in a suitable buffer containing detergent is incubated with varying concentrations of labeled **amonabactin T**.

- **Separation of Bound and Free Ligand:** Several methods can be used to separate the FstC-amonabactin complex from the unbound ligand, such as equilibrium dialysis, microscale thermophoresis (MST), or a filter-binding assay.
- **Quantification:** The amount of bound ligand is quantified (e.g., by scintillation counting for radiolabeled ligands or fluorescence for fluorescently tagged ligands).
- **Data Analysis:** The binding data is plotted, and the dissociation constant (K_d) can be determined by fitting the data to a binding isotherm (e.g., the Langmuir equation).

Whole-Cell Amonabactin Transport Assay

This protocol describes a method to measure the uptake of **amonabactin T** into whole bacterial cells expressing FstC.

Methodology:

- **Bacterial Strains:** An *A. salmonicida* strain deficient in amonabactin biosynthesis (amoA mutant) but expressing FstC is used to avoid complications from endogenous siderophore production. A strain with a deletion in fstC serves as a negative control.
- **Growth Conditions:** Bacteria are grown under iron-limiting conditions to induce the expression of the iron uptake machinery, including FstC.
- **Uptake Assay:**
 - Cells are harvested, washed, and resuspended in an appropriate buffer.
 - Radiolabeled ferri-**amonabactin T** (e.g., ^{55}Fe -**amonabactin T**) is added to initiate the transport assay.
 - At various time points, aliquots of the cell suspension are removed and rapidly filtered through a membrane filter to separate the cells from the medium.
 - The filters are washed to remove non-specifically bound ligand.
- **Quantification:** The radioactivity retained on the filters (representing internalized siderophore) is measured using a scintillation counter.

- Data Analysis: The rate of uptake is calculated and can be used to determine kinetic parameters such as K_m and V_{max} by performing the assay at different substrate concentrations.[4]

Gene Regulation

The expression of the *fstC* gene, along with the other genes in the amonabactin operon, is tightly regulated by iron availability. Under iron-replete conditions, the ferric uptake regulator (Fur) protein binds to a specific DNA sequence (the "Fur box") in the promoter region of the operon, repressing transcription. When iron levels are low, Fur is inactivated, leading to the derepression of the operon and the synthesis of the amonabactin biosynthesis enzymes and the FstC transporter.

Logical relationship of *fstC* gene regulation.

Conclusion

The **amonabactin T** outer membrane receptor FstC is a key component of the iron acquisition machinery in *Aeromonas salmonicida* and a potential virulence factor. Its ability to transport various forms of amonabactin with a degree of plasticity makes it an intriguing subject for further study, particularly in the context of developing novel antimicrobial strategies. While quantitative data on its binding and transport kinetics are still limited, the methodologies outlined in this guide provide a framework for future research aimed at a more detailed characterization of this important bacterial transporter. A deeper understanding of FstC's structure and function will be invaluable for the development of targeted therapies against infections caused by *Aeromonas* species.

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